3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. Common starting materials might include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions might involve the gain of electrons, leading to a decrease in the oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) might be employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-phenyl-1H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or therapeutic potentials.
Properties
Molecular Formula |
C27H25N3O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H25N3O4/c1-33-19-12-10-17(11-13-19)14-15-30-26(18-6-5-7-20(16-18)34-2)23-24(28-29-25(23)27(30)32)21-8-3-4-9-22(21)31/h3-13,16,26,31H,14-15H2,1-2H3,(H,28,29) |
InChI Key |
QTQQFNCGFJMQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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